Lipophilicity Advantage: Vinyloxy vs. Ethoxy and Methoxy Analogs
The computed partition coefficient (XLogP3) of the vinyloxy compound is 3.1, compared to 3.0 for the 4‑ethoxy and 2.6 for the 4‑methoxy analog [1][2][3]. The incremental +0.1 log unit over the ethoxy derivative may correspond to a measurable increase in membrane partitioning that is relevant for cell‑based assay development.
| Evidence Dimension | Lipophilicity (XLogP3 computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (N-[4-(ethenyloxy)phenyl]benzamide) |
| Comparator Or Baseline | 4‑ethoxy‑N‑phenylbenzamide (XLogP3 = 3.0); 4‑methoxy‑N‑phenylbenzamide (XLogP3 = 2.6) |
| Quantified Difference | Δ = +0.1 vs. ethoxy; Δ = +0.5 vs. methoxy |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity often translates into enhanced passive cellular permeability, making the vinyloxy derivative a superior candidate for intracellular target engagement studies relative to the more hydrophilic methoxy analog.
- [1] PubChem, CID 12236279 (Benzamide, N-[4-(ethenyloxy)phenyl]-). XLogP3 = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/840-75-5 (accessed 2026-05-10). View Source
- [2] PubChem, CID 349261 (4‑ethoxy‑N‑phenylbenzamide). XLogP3 = 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/15437-13-5 (accessed 2026-05-10). View Source
- [3] PubChem, CID 346037 (4‑methoxy‑N‑phenylbenzamide). XLogP3 = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/7465-88-5 (accessed 2026-05-10). View Source
